![molecular formula C6H6F2O2 B12841628 (1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)
(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2,2-Difluoro-6,8-dioxabicyclo[321]oct-3-ene is a bicyclic compound characterized by the presence of two fluorine atoms and an oxygen bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene typically involves the cyclization of suitable precursors under specific conditions. One common method is the intramolecular Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a Lewis acid catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and oxygen bridge play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery.
Bicyclo[3.2.1]octane: A structurally similar compound used in the synthesis of biologically active molecules.
Uniqueness
(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene is unique due to the presence of fluorine atoms, which can enhance its stability and biological activity. The oxygen bridge also contributes to its distinct chemical properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H6F2O2 |
|---|---|
Peso molecular |
148.11 g/mol |
Nombre IUPAC |
(1R)-2,2-difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene |
InChI |
InChI=1S/C6H6F2O2/c7-6(8)2-1-5-9-3-4(6)10-5/h1-2,4-5H,3H2/t4-,5?/m1/s1 |
Clave InChI |
GBSMFESYVGUIGG-CNZKWPKMSA-N |
SMILES isomérico |
C1[C@@H]2C(C=CC(O1)O2)(F)F |
SMILES canónico |
C1C2C(C=CC(O1)O2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




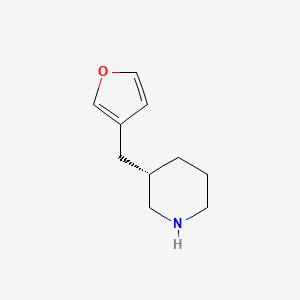

![tetrasodium;[[[(2R,3S,4R,5R)-5-(3-carbamoyl-1,2,4-triazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12841568.png)
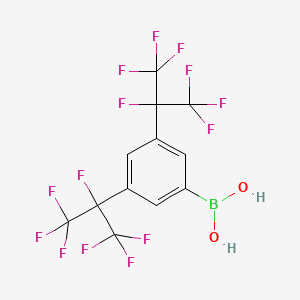
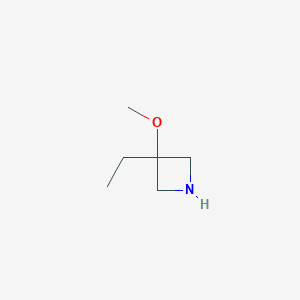

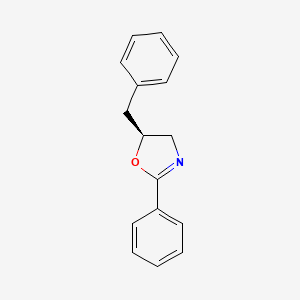
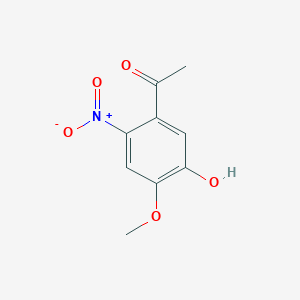


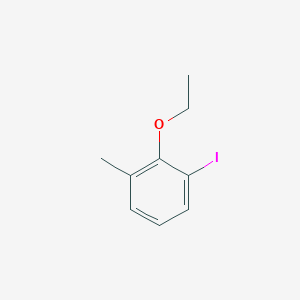
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
